tert-Butyl N-{[3-(cyclopropylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate
Description
tert-Butyl N-{[3-(cyclopropylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate is a heterocyclic compound featuring a 4,5-dihydro-1,2-oxazol-5-yl (isoxazoline) scaffold substituted at the 3-position with a cyclopropylcarbamoyl group. The tert-butyl carbamate moiety at the methyl position enhances steric protection and modulates solubility. This compound’s structural determination likely employs crystallographic tools such as SHELX for refinement and ORTEP-3 for graphical representation .
Properties
Molecular Formula |
C13H21N3O4 |
|---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
tert-butyl N-[[3-(cyclopropylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]carbamate |
InChI |
InChI=1S/C13H21N3O4/c1-13(2,3)19-12(18)14-7-9-6-10(16-20-9)11(17)15-8-4-5-8/h8-9H,4-7H2,1-3H3,(H,14,18)(H,15,17) |
InChI Key |
DBIDNHOKSISZSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(=NO1)C(=O)NC2CC2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of tert-Butyl N-{[3-(cyclopropylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate generally involves the following steps:
Step 1: Formation of the 4,5-dihydro-1,2-oxazole ring (oxazoline)
- Typically synthesized via cyclization of β-hydroxy amides or β-amino alcohols with appropriate dehydrating agents.
- The 4,5-dihydro-1,2-oxazole ring can be constructed by intramolecular cyclization of an amino alcohol precursor bearing a suitable leaving group.
Step 2: Introduction of the cyclopropylcarbamoyl substituent
- The cyclopropylcarbamoyl group is introduced by coupling cyclopropylamine derivatives with carboxylic acid or activated ester intermediates.
- Carbamoylation is often achieved using carbamoyl chlorides or via coupling reagents like EDCI or HATU in the presence of bases.
Step 3: Attachment of the tert-butyl carbamate protecting group
- The tert-butyl carbamate (Boc) group is introduced to protect the amine functionality.
- Boc protection is commonly performed using di-tert-butyl dicarbonate (Boc2O) under mild basic conditions (e.g., triethylamine or sodium bicarbonate).
Step 4: Methyl linkage formation between oxazoline and carbamate moieties
- This involves alkylation or reductive amination techniques to link the oxazoline ring at the 5-position to the carbamate via a methylene bridge.
- Formaldehyde or paraformaldehyde can be used as a methylene source in reductive amination with amines.
Specific Synthetic Routes from Literature and Patents
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Cyclization to form oxazoline | β-amino alcohol + dehydrating agent (e.g., POCl3, SOCl2) | Formation of 4,5-dihydro-1,2-oxazole ring |
| 2 | Carbamoylation | Cyclopropylamine + acid chloride or activated ester + base | Introduction of cyclopropylcarbamoyl substituent |
| 3 | Boc protection | Di-tert-butyl dicarbonate + base (e.g., Et3N) | Protection of amine as tert-butyl carbamate |
| 4 | Methylene linkage formation | Reductive amination with formaldehyde + reducing agent (NaBH3CN) | Formation of methylene bridge linking oxazoline to carbamate |
According to patent US20120225904A1 and related literature, the cyclopropylcarbamoyl group is often introduced via coupling of cyclopropylamine with activated carboxylic intermediates under mild conditions to preserve the sensitive oxazoline ring.
The tert-butyl carbamate protecting group is typically installed early in the synthesis to protect amines from undesired side reactions during cyclization and coupling steps.
Reductive amination methods are preferred for linking the oxazoline ring to the carbamate moiety through a methylene bridge, providing good yields and selectivity.
Data Table: Summary of Preparation Conditions
| Parameter | Typical Conditions | Remarks |
|---|---|---|
| Cyclization agent | Phosphorus oxychloride (POCl3), thionyl chloride (SOCl2) | Used for dehydration to form oxazoline ring |
| Carbamoylation reagent | Cyclopropylamine + acid chloride or EDCI/HATU | Mild base (triethylamine) to neutralize HCl |
| Boc protection reagent | Di-tert-butyl dicarbonate (Boc2O) + base | Room temperature to mild heating |
| Methylene linkage formation | Formaldehyde + sodium cyanoborohydride (NaBH3CN) | Reductive amination under slightly acidic pH |
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-{[3-(cyclopropylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or oxazoline moieties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: Formation of corresponding oxazoline N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamate or oxazoline derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl N-{[3-(cyclopropylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. The cyclopropylcarbamoyl group can interact with specific enzymes or receptors, making it useful in enzyme inhibition studies .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to modulate enzyme activity or receptor binding makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional groups make it valuable in the production of polymers and coatings .
Mechanism of Action
The mechanism of action of tert-Butyl N-{[3-(cyclopropylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate involves its interaction with specific molecular targets. The cyclopropylcarbamoyl group can form covalent bonds with active site residues of enzymes, leading to enzyme inhibition. The oxazoline ring can participate in hydrogen bonding and electrostatic interactions with receptors, modulating their activity. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and receptor functions .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares tert-Butyl N-{[3-(cyclopropylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate with similar compounds, focusing on substituent effects, molecular properties, and available
Key Structural and Functional Differences
Substituent Effects
- This may reduce enzymatic degradation compared to linear aliphatic chains .
- 4-Methoxyphenyl (CAS 1193024-89-3): The methoxy group enhances solubility in polar solvents but may reduce membrane permeability. Discontinuation suggests synthesis or stability challenges .
- 4-Methylphenyl: The methyl group provides moderate hydrophobicity, balancing solubility and permeability better than methoxy or aliphatic chains .
- Tetrazole (CAS 1638764-51-8): The tetrazole ring’s acidity (pKa ~4–5) enables ionic interactions in biological systems, useful in drug design for target binding .
Physicochemical Properties
- Molecular Weight: The target compound (~296.34 g/mol) falls between the isopropyl (285.34 g/mol) and 4-methoxyphenyl (306.36 g/mol) analogs. Lower molecular weights (e.g., tetrazole derivative at 239.27 g/mol) may improve bioavailability.
- Polarity: 4-Methoxyphenyl > Cyclopropylcarbamoyl > Tetrazole > 4-Methylphenyl > Isopropylcarbamoyl.
- Stability: Cyclopropyl groups resist oxidative metabolism, whereas tert-butyl carbamates are prone to acid-catalyzed cleavage.
Biological Activity
tert-Butyl N-{[3-(cyclopropylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize current research findings on its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : CHNO
- Molecular Weight : 238.29 g/mol
- CAS Number : Not widely reported in the literature but can be referenced for specific studies.
Mechanisms of Biological Activity
Research has indicated that the biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase and β-secretase, which are crucial in neurodegenerative diseases like Alzheimer's disease . The inhibition of these enzymes can lead to increased levels of neurotransmitters and potentially enhance cognitive function.
- Antifungal Properties : Analogous compounds have demonstrated antifungal activity against various strains, suggesting that this compound might exhibit similar properties. The activity is often assessed using disk diffusion methods against pathogens like Trichophyton mentagrophytes and Trichophyton rubrum .
- Modulation of Lipophilicity : The presence of the tert-butyl group influences the lipophilicity of the compound, which can affect its absorption and distribution in biological systems. Studies have shown that modifications to this group can lead to significant changes in pharmacokinetic properties .
Case Studies
- Neuroprotective Effects : In vitro studies have indicated that compounds with similar structures provide neuroprotection against amyloid-beta-induced toxicity in astrocytes. For instance, a related compound demonstrated a reduction in oxidative stress markers and inflammatory cytokines in cell models .
- Antifungal Efficacy : A comparative study involving a series of carbamate derivatives showed that modifications to the cyclopropyl group enhanced antifungal activity against specific strains. The effectiveness was measured by minimum inhibitory concentration (MIC) assays .
Comparative Analysis
The following table summarizes key findings on the biological activities of this compound compared to related compounds.
| Compound Name | Enzymatic Inhibition (IC50) | Antifungal Activity (MIC μg/mL) | Neuroprotective Effect |
|---|---|---|---|
| This compound | TBD | TBD | Moderate |
| Butenafine | 31 μM | 15 μg/mL | High |
| Buclizine | 102 μM | 10 μg/mL | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
